molecular formula C4H3Cl2N3O2 B3001988 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole CAS No. 925179-56-2

4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole

Cat. No.: B3001988
CAS No.: 925179-56-2
M. Wt: 195.99
InChI Key: KCVFPHOUWYFOGD-UHFFFAOYSA-N
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Description

4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole (CAS 925179-56-2) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. With the molecular formula C₄H₃Cl₂N₃O₂ and a molecular weight of 195.99 g/mol, this compound features a pyrazole core substituted with two distinct reactive sites: a chloro group at the 4-position and a chloromethyl group at the 1-position, alongside an electron-withdrawing nitro group at the 3-position . This unique arrangement of substituents makes it a versatile intermediate for constructing more complex molecules. The chloromethyl group is a particularly useful handle for further functionalization, readily undergoing nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur-based nucleophiles to create diverse libraries of derivatives . Similarly, the chloro group at the 4-position can be displaced in metal-catalyzed cross-coupling reactions or substituted with other nucleophiles. The nitro group can be reduced to an amino group, providing access to diamino-pyrazole derivatives or serving as a directing group for further electrophilic aromatic substitution. As a research chemical, it is primarily investigated for its potential as a key intermediate in the development of pharmaceutical candidates and agrochemicals. Pyrazole derivatives are widely studied in scientific research for their diverse biological activities, which often include anti-inflammatory, antimicrobial, and antitumor properties . The presence of multiple halogen atoms and a nitro group in its structure suggests potential as a core scaffold in the design of enzyme inhibitors and other bioactive molecules. Researchers can leverage its reactivity to explore structure-activity relationships and develop novel compounds for various applications. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

4-chloro-1-(chloromethyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3O2/c5-2-8-1-3(6)4(7-8)9(10)11/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVFPHOUWYFOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole typically involves the nitration of 4-chloro-1-(chloromethyl)pyrazole. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Reduction: Formation of 4-chloro-1-(chloromethyl)-3-amino-1H-pyrazole.

    Oxidation: Formation of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole serves as a crucial building block in the synthesis of bioactive molecules. Its derivatives have shown potential as pharmaceuticals with various therapeutic properties:

  • Antimicrobial Activity : Research indicates that compounds with chlorinated substituents exhibit enhanced activity against resistant bacterial strains. For instance, a study demonstrated that derivatives of this compound displayed significant antimicrobial efficacy, particularly against Gram-positive bacteria.
  • Anticancer Potential : In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. The presence of the nitro group is critical for increasing cytotoxicity against human cancer cells .

Materials Science

This compound is explored for developing novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can lead to materials suitable for various applications, including sensors and electronic devices.

Chemical Biology

In the realm of chemical biology, 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole is utilized to design molecular probes and inhibitors. These tools are essential for studying biological pathways and enzyme functions, providing insights into cellular mechanisms.

Agricultural Chemistry

The compound is investigated for its potential use in synthesizing agrochemicals such as herbicides and insecticides. Its structural features may enhance the efficacy of these agents against pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various pyrazole derivatives, including 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole. Results indicated that derivatives containing chlorinated substituents showed significantly enhanced activity against resistant strains of bacteria, emphasizing the importance of structural modifications in improving efficacy.

Case Study 2: Anticancer Potential

Another investigation synthesized a series of pyrazole derivatives to assess their cytotoxicity against human cancer cell lines. The study found that compounds with the nitro group exhibited increased ability to induce apoptosis, suggesting promising avenues for further research into pyrazole-based anticancer agents .

Table 1: Biological Activities of 4-Chloro-1-(Chloromethyl)-3-Nitro-1H-Pyrazole Derivatives

Activity TypeDescriptionReference
AntimicrobialEnhanced activity against resistant bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryExhibits anti-inflammatory properties

Table 2: Synthesis Methods

MethodConditionsYield (%)
NitrationUsing nitric acid and sulfuric acidVaries
RecrystallizationPurification methodHigh

Mechanism of Action

The mechanism of action of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, physical properties, and bioactivity are highlighted below.

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole 102388-00-1* C₅H₄Cl₂N₃O₂ 208.02 1-(chloromethyl), 4-Cl, 3-NO₂ N/A N/A
4-Chloro-1-(4-chloro-benzyl)-3-nitro-1H-pyrazole 1002243-75-5 C₁₀H₇Cl₂N₃O₂ 272.09 1-(4-Cl-benzyl), 4-Cl, 3-NO₂ 437.6 1.5
4-Chloro-1-(2-fluoro-benzyl)-3-nitro-1H-pyrazole 1001500-06-6 C₁₀H₇ClFN₃O₂ 255.63 1-(2-F-benzyl), 4-Cl, 3-NO₂ N/A N/A
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate 1245823-46-4 C₇H₇ClN₃O₄ 244.60 1-(chloromethyl), 4-NO₂, 3-CO₂Me N/A N/A
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 77509-93-4 C₁₁H₈Cl₂N₂O 267.10 1-(4-Cl-phenyl), 5-Cl, 3-Me, 4-CHO N/A N/A

Notes:

  • Substituent Effects: Position 1: The chloromethyl group in the target compound offers higher reactivity compared to benzyl or aryl substituents (e.g., 4-Cl-benzyl in ), which may influence solubility and interaction with biological targets. Position 4: Chlorine substitution is conserved in many analogs, suggesting its role in stabilizing the pyrazole ring or modulating electronic effects.
  • Physical Properties :
    • Bulkier substituents (e.g., benzyl groups) increase molecular weight and boiling points (e.g., 437.6°C for the 4-Cl-benzyl analog ).
    • The target compound’s lower molecular weight (208.02 g/mol) suggests higher volatility compared to benzyl-substituted derivatives.

Biological Activity

4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry, materials science, and agricultural chemistry. Its unique structure, characterized by the presence of chloro, chloromethyl, and nitro functional groups on a pyrazole ring, contributes to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole can be represented as follows:

C5H4Cl2N4O2\text{C}_5\text{H}_4\text{Cl}_2\text{N}_4\text{O}_2

This compound features:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms).
  • A chloromethyl group at the 1-position.
  • A nitro group at the 3-position.
  • A chloro substituent at the 4-position.

The biological activity of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole is largely attributed to its ability to interact with various biological targets. The mechanism of action may involve:

  • Enzyme inhibition : The nitro group can undergo bioreduction to form reactive intermediates that inhibit enzyme activity.
  • Covalent bonding : The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects in cancer cells.

Antimicrobial Activity

Recent studies have demonstrated that 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole exhibits significant antimicrobial properties. Following are some findings:

OrganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Salmonella typhimurium14
Candida albicans10

The compound was tested using the agar diffusion method, showing effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have indicated that this pyrazole derivative exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
Prostate cancer cells5.0
Breast cancer cells7.5
Lung cancer cells6.0

These results suggest that the compound may serve as a potential lead in the development of anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole. The results indicated that compounds with chlorinated substituents showed enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications for improving efficacy .

Case Study 2: Anticancer Potential

In another investigation, researchers synthesized a series of pyrazole derivatives and assessed their cytotoxicity against human cancer cell lines. The study found that the presence of a nitro group significantly increased the compounds' ability to induce apoptosis in cancer cells, suggesting a promising avenue for further research into pyrazole-based anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: While direct synthesis of this compound is not explicitly documented in the literature, analogous pyrazole derivatives (e.g., nitro- and chloromethyl-substituted pyrazoles) suggest a multi-step approach:

Core formation : Use cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring .

Chloromethylation : Introduce the chloromethyl group via alkylation with chloromethylating agents (e.g., ClCH2_2OCH3_3) under basic conditions (e.g., K2_2CO3_3 in acetonitrile) .

Nitration : Nitrate the pyrazole ring at the 3-position using mixed acids (HNO3_3/H2_2SO4_4) or acetyl nitrate .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess chloromethylating agent) and temperature (reflux for faster kinetics).

Q. How can the purity and structural identity of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole be validated?

Methodological Answer: Use a combination of analytical techniques:

  • Melting Point : Compare experimental values (e.g., 155–158°C for analogous chloropyrazoles) with literature data .
  • Spectroscopy :
    • 1^1H/13^13C NMR : Confirm substitution patterns (e.g., nitro group at C3, chloromethyl at N1) .
    • IR : Detect NO2_2 stretching (~1520 cm1^{-1}) and C–Cl bonds (~650 cm1^{-1}) .
  • Mass Spectrometry : Verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as done for related pyrazoles .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity : Nitro and chloromethyl groups may confer mutagenic or carcinogenic properties. Refer to safety data for structurally similar compounds (e.g., bis(chloromethyl) ether, a known carcinogen) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact; wash exposed skin immediately .
  • Storage : Keep in a cool, dry place away from oxidizers and ignition sources. Stabilize with inert gas if hygroscopic .

Advanced Research Questions

Q. How does the electronic nature of the nitro and chloromethyl groups influence the reactivity of this pyrazole in further functionalization?

Methodological Answer:

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position (C5). It also stabilizes intermediates in nucleophilic aromatic substitution .
  • Chloromethyl Group : Provides a reactive site for nucleophilic displacement (e.g., with amines or thiols) or elimination to form methylene bridges .
    Experimental Design :
    • Perform DFT calculations to map electron density.
    • Test reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or Mannich reactions .

Q. What strategies can resolve contradictions in reported spectroscopic data for nitro-substituted pyrazoles?

Methodological Answer: Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities.

  • Control Experiments :
    • Replicate synthesis under strictly anhydrous conditions to exclude hydrate formation.
    • Use deuterated solvents (e.g., DMSO-d6_6) to assess tautomeric equilibria .
  • Advanced Techniques :
    • 2D NMR (COSY, HSQC) to assign overlapping signals.
    • Variable-temperature NMR to study dynamic processes .

Q. How can the biological activity of this compound be systematically evaluated, given its structural analogs?

Methodological Answer: Leverage structure-activity relationship (SAR) data from related pyrazoles:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols .
  • Anticonvulsant Screening : Use maximal electroshock (MES) or pentylenetetrazol (scPTZ) models, as done for 5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde derivatives .
  • Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms, given the affinity of chloro-nitropyrazoles for metalloenzymes .

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